

# Quantitative Comparison of GSK9311 and GSK6853

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: GSK9311**

Cat. No.: S529519

[Get Quote](#)

The table below summarizes the key experimental data that establishes **GSK9311** as a suitable negative control for GSK6853.

| Property                                   | GSK9311 (Inactive Analog)                            | GSK6853 (Active Probe)                                                       |
|--------------------------------------------|------------------------------------------------------|------------------------------------------------------------------------------|
| Primary Target                             | BRPF1 Bromodomain [1]                                | BRPF1 Bromodomain [2]                                                        |
| BRPF1 Potency (Cellular IC <sub>50</sub> ) | 3.7 μM [3]                                           | 20 nM [3]                                                                    |
| BRPF1 Potency (Binding pIC <sub>50</sub> ) | 6.0 [3] [1] [4]                                      | 8.1 (pIC <sub>50</sub> ) [3]                                                 |
| BRPF2 Potency (pIC <sub>50</sub> )         | 4.3 [1] [4] [5]                                      | Not specified in sources                                                     |
| Potency Reduction vs. GSK6853              | 125 to 185-fold less potent [3]                      | -                                                                            |
| Key Structural Difference                  | 5-amide is alkylated [1] [4] [6]                     | Unalkylated 5-amide [2]                                                      |
| Primary Application                        | Negative control in BRPF1 inhibition studies [3] [1] | Potent and selective chemical probe for cellular and in vivo studies [2] [6] |

## Experimental Validation Context

The data in the table above comes from specific experimental protocols used to characterize and contrast these molecules:

- **TR-FRET Binding Assay:** This assay measured the direct binding of the compounds to the BRPF1 bromodomain. The reported pIC<sub>50</sub> values (**GSK9311**: 6.0; GSK6853: 8.1) from this method form the basis for calculating the 125 to 185-fold reduced potency of **GSK9311** [3].
- **Cell-Based NanoLuc-BRPF1 Assay:** Conducted in HEK293 cells, this assay evaluated the functional disruption of the interaction between the BRPF1 bromodomain and histone H3.3. It confirmed the significant reduction in **GSK9311**'s cellular activity ( $IC_{50} = 3.7 \mu M$ ) compared to GSK6853 ( $IC_{50} = 20 nM$ ) [3].
- **Selectivity Profiling (BROMOscan):** The active probe, GSK6853, was screened against a panel of bromodomains and demonstrated high selectivity, which is a critical requirement for a quality chemical probe. This validates that the phenotypic effects observed with GSK6853 are likely due to on-target BRPF1 inhibition [2].

## The Role of BRPF1 Inhibition

To understand the purpose of these compounds, it helps to visualize the biological pathway they investigate. The following diagram illustrates the role of BRPF1 and the point of inhibition.



Click to download full resolution via product page

As the diagram shows, BRPF1 is a scaffold protein that assists in assembling the MOZ/MORF histone acetyltransferase complex, playing a key role in regulating gene transcription [7]. Recent research (2024) highlights BRPF1 as an essential gene in certain breast cancer cells and a potential therapeutic target for overcoming endocrine therapy resistance [7].

## Practical Application in Research

In practice, researchers use these compounds together to confirm that observed biological effects are specifically due to BRPF1 inhibition:

- **Confirming On-Target Activity:** A strong phenotypic effect (e.g., inhibition of cancer cell proliferation) with **GSK6853** that is not observed with **GSK9311** at the same concentration provides compelling evidence that the effect is on-target [7].

- **Recommended Usage:** It is advised to use **GSK9311** as a negative control at concentrations **no higher than 1  $\mu$ M** in cell-based assays to minimize the risk of off-target effects [6].

#### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]
2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]
3. = 98 HPLC 1923851-49-3 GSK 9311 [sigmaaldrich.com]
4. | Epigenetic Reader Domain | TargetMol GSK 9311 [targetmol.com]
5. GSK9311 hydrochloride | Epigenetic Reader Domain [targetmol.com]
6. | Epigenetic Reader Domain | CAS 1923851-49-3 | Buy... GSK 9311 [invivochem.com]
7. Essential gene screening identifies the bromodomain ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Comparison of GSK9311 and GSK6853]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-inactive-analog-confirmation-studies>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com